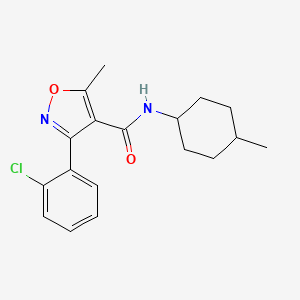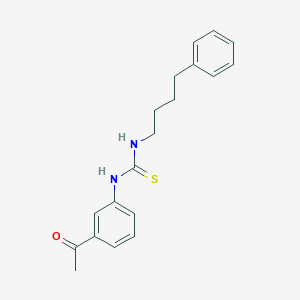
3-(2-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide
Vue d'ensemble
Description
3-(2-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide, also known as CL-220, is a synthetic compound that belongs to the isoxazole class of drugs. It was first synthesized in 2014 by a team of researchers led by Dr. Kevin Dalby at the University of Texas at Austin. CL-220 has been found to have potential applications in the field of cancer research due to its ability to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of protein kinases. Protein kinases are enzymes that play a key role in the regulation of cell growth and division. By inhibiting protein kinases, this compound is able to disrupt the signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit protein kinases, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers who are studying the mechanisms of cancer growth and development. However, one of the limitations of this compound is its lack of specificity. The compound has been found to inhibit a wide range of protein kinases, which can make it difficult to determine the specific targets that are responsible for its anticancer effects.
Orientations Futures
There are several potential future directions for research on 3-(2-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide. One area of interest is the development of more specific inhibitors of protein kinases that are involved in cancer growth and development. Another area of interest is the development of combination therapies that use this compound in conjunction with other anticancer drugs. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are also characterized by abnormal protein kinase activity.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-4-isoxazolecarboxamide has been found to have potential applications in cancer research due to its ability to inhibit the growth of cancer cells. In a study conducted by Dr. Dalby and his team, this compound was found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The compound was also found to be effective against cancer stem cells, which are a subpopulation of cancer cells that are known to be resistant to chemotherapy.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-11-7-9-13(10-8-11)20-18(22)16-12(2)23-21-17(16)14-5-3-4-6-15(14)19/h3-6,11,13H,7-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLSDDZLWFATTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4725271.png)
![1-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-3-methylpiperidine](/img/structure/B4725277.png)
![N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide](/img/structure/B4725284.png)
![N-{4-[N-(anilinocarbonothioyl)ethanehydrazonoyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B4725289.png)
![2-(isopropylthio)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4725296.png)
![methyl 2-[({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4725307.png)
![4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4725314.png)

![{[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4725328.png)
![3-(2-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4725333.png)
![methyl [4-({[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4725364.png)

![1-ethyl-N,N-dimethyl-4-[(3-methyl-4-nitrobenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B4725372.png)